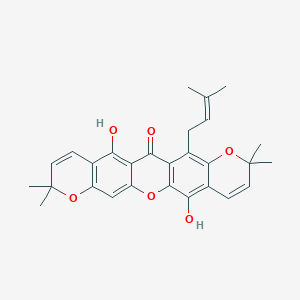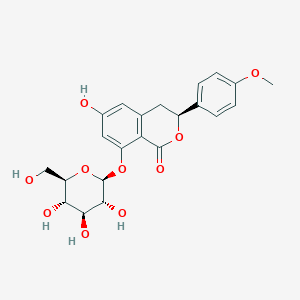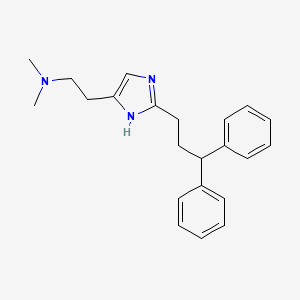
Dimethylhistaprodifen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylhistaprodifen is a potent H1-receptor agonist, which means it binds to and activates histamine H1 receptors. This compound, along with its analogues histaprodifen and methylhistaprodifen, has shown higher potency than histamine itself in various biological systems . This compound is particularly noted for its ability to decrease diastolic blood pressure in experimental models .
Preparation Methods
The synthesis of dimethylhistaprodifen involves the Nα-dimethylation of histaprodifen. The synthetic route typically includes the following steps:
Starting Material: Histaprodifen, which is Nα-methyl-2-(3,3-diphenylpropyl)histamine.
Industrial production methods for this compound are not extensively documented, but they would likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Dimethylhistaprodifen undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated analogues.
Scientific Research Applications
Dimethylhistaprodifen has several scientific research applications:
Pharmacology: It is used to study the effects of H1-receptor activation in various biological systems, including cardiovascular and nervous systems.
Medicine: Research into its potential therapeutic applications, such as treating conditions related to histamine activity, is ongoing.
Chemistry: It serves as a model compound for studying the synthesis and reactivity of histamine analogues.
Mechanism of Action
Dimethylhistaprodifen exerts its effects by binding to and activating histamine H1 receptors. This activation leads to various physiological responses, such as vasodilation and decreased blood pressure. The molecular targets include the H1 receptors on vascular smooth muscle cells and endothelial cells . The pathways involved in its action include the nitric oxide synthase pathway, which mediates vasodilation .
Comparison with Similar Compounds
Dimethylhistaprodifen is compared with other similar compounds, such as:
Histaprodifen: The parent compound, which is less potent than this compound.
Methylhistaprodifen: An intermediate compound with a single methyl group, also less potent than this compound.
Suprahistaprodifen: Another potent H1-receptor agonist with higher affinity for the receptor.
This compound is unique due to its high potency and specific binding characteristics, making it a valuable tool in pharmacological research.
Properties
Molecular Formula |
C22H27N3 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H27N3/c1-25(2)16-15-20-17-23-22(24-20)14-13-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,21H,13-16H2,1-2H3,(H,23,24) |
InChI Key |
GNBOIGBQIBQOIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CN=C(N1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
dimethylhistaprodifen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


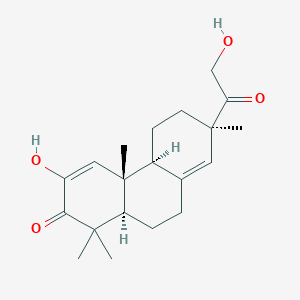
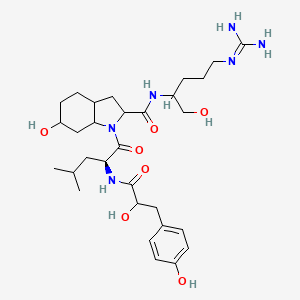

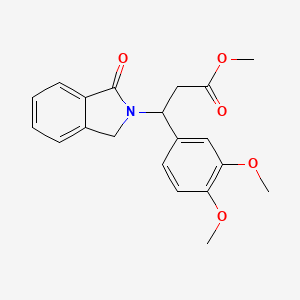
![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',16-tetramethyl-3',9,15-trioxospiro[11,12,13,14-tetrathia-8,16-diazatetracyclo[8.4.2.01,8.03,7]hexadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1251934.png)
![(1S,17R)-13-bromo-4,6-dichloro-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2(7),3,5,8,11(16),12,14,21-octaene](/img/structure/B1251936.png)

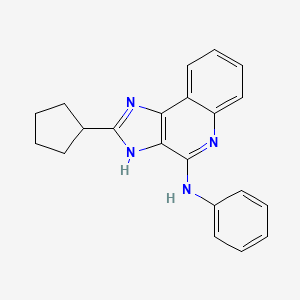
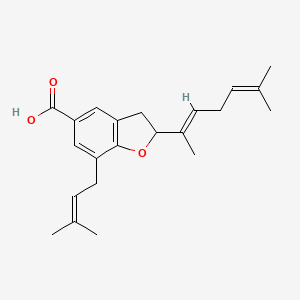

![N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide](/img/structure/B1251944.png)

